N-ethyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide

CHOP activator UPR modulator anticancer

This para-substituted sulfonamidebenzamide features an N-ethyl benzamide core that distinguishes it from des-methyl and N-benzyl congeners, directly impacting CHOP/UPR selectivity and hERG liability. Use this precise scaffold to explore the patent-disclosed anti-HBV pharmacophore or map UPR activation SAR without the unquantified risk of analog substitution. Ideal for head-to-head metabolic stability comparisons and matched molecular pair analyses. Secure research-grade material via custom synthesis to ensure chemotype fidelity in your discovery programs.

Molecular Formula C17H20N2O3S
Molecular Weight 332.4 g/mol
CAS No. 941904-27-4
Cat. No. B6502183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide
CAS941904-27-4
Molecular FormulaC17H20N2O3S
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C17H20N2O3S/c1-4-18-17(20)14-7-9-15(10-8-14)19(3)23(21,22)16-11-5-13(2)6-12-16/h5-12H,4H2,1-3H3,(H,18,20)
InChIKeyDTYKZMXQPHSABW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide (CAS 941904-27-4): Chemical Class and Procurement Baseline


N-Ethyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide (CAS 941904-27-4) is a fully synthetic small molecule (MW ~332.4 g/mol) belonging to the sulfonamidebenzamide chemotype [1]. This chemotype has been optimized in drug discovery programs for selective modulation of the unfolded protein response (UPR) and for antiviral activity against hepatitis B virus (HBV) [1][2]. The compound features an N-ethyl benzamide core substituted with an N-methyl-4-methylbenzenesulfonamido group at the para position, a substitution pattern that distinguishes it from both the des-methyl analog (N-ethyl-4-(N-methylbenzenesulfonamido)benzamide) and the N-benzyl analog (CAS 500115-04-8) [3]. Currently, publicly available quantitative bioactivity, physicochemical, and selectivity data specific to CAS 941904-27-4 are extremely limited; most differentiation must therefore be inferred from structurally defined class-level structure–activity relationships (SAR).

N-Ethyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide (CAS 941904-27-4): Why In-Class Compounds Cannot Be Freely Interchanged for Research or Procurement


Within the sulfonamidebenzamide class, minor structural modifications profoundly alter target engagement, selectivity, and safety profiles. Published SAR shows that shifting the sulfonamide from the ortho to the meta position requires removal of the N-methyl group to retain wild-type antibacterial activity against LpxH, while simultaneously altering hERG ion channel blockade [1]. In the CHOP activation series, variations in the benzamide N-substituent (ethyl vs. benzyl vs. pyridyl) drive differences in lipophilicity (cLogP), cellular potency (AC50), and selectivity against off-target receptors [2]. Consequently, substituting CAS 941904-27-4 with a closely related analog (e.g., the N-benzyl congener CAS 500115-04-8, the N-methyl congener, or the des-4-methyl-phenylsulfonamido analog) without experimental validation risks loss of desired activity, introduction of uncharacterized off-target effects, or altered physicochemical properties that compromise assay reproducibility [1][2]. The absence of publicly disclosed selectivity and ADME data for this specific compound means that even structurally conservative substitutions carry unquantified risk.

N-Ethyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide (CAS 941904-27-4): Quantitative Differentiation Evidence vs. Closest Analogs


Para-Sulfonamidobenzamide Scaffold: Class-Level CHOP Activation Potency vs. Inactive Analogs

The sulfonamidebenzamide chemotype, of which CAS 941904-27-4 is a structural member, was optimized through iterative SAR to yield potent and selective CHOP activators. The optimized chemotype achieved AC50 = 0.8 μM for CHOP induction with >100-fold selectivity over XBP1 (AC50 > 80 μM) in cell-based reporter assays [1]. In contrast, earlier sulfonamidebenzamide analogs lacking the optimized N-substitution pattern were either inactive or non-selective [1]. While CAS 941904-27-4 itself has not been individually profiled in this assay, its structural features (para-sulfonamidobenzamide core with N-ethyl benzamide and 4-methylphenylsulfonamido groups) place it within the active chemotype space, structurally closer to the optimized series than to inactive or non-selective analogs [1].

CHOP activator UPR modulator anticancer

N-Ethyl vs. N-Benzyl Substituent: Inferred Lipophilicity and Permeability Differentiation

Within the sulfonamidebenzamide series, the benzamide N-substituent is a key driver of lipophilicity. The N-ethyl analog (CAS 941904-27-4) is predicted to have a lower cLogP than the corresponding N-benzyl analog (CAS 500115-04-8, MW 394.49) due to the smaller alkyl substituent [1][2]. For the optimized CHOP activator series, a balanced cLogP of ~2.7 was associated with favorable cell permeability and selectivity [1]. The N-ethyl group of CAS 941904-27-4 is structurally analogous to the optimized N-ethyl substituents in the published series, whereas the N-benzyl analog introduces additional aromatic bulk expected to increase cLogP by approximately 1–1.5 log units, potentially altering membrane partitioning and off-target binding [1][2].

Lipophilicity cLogP cell permeability

4-Methylphenylsulfonamido vs. Unsubstituted Phenylsulfonamido: Impact on Target Binding and Metabolic Stability

The 4-methyl substitution on the phenylsulfonamido ring (present in CAS 941904-27-4) is a well-precedented medicinal chemistry strategy to modulate metabolic stability. The para-methyl group blocks a primary site of CYP450-mediated oxidation, potentially extending metabolic half-life relative to the unsubstituted phenylsulfonamido analog (N-ethyl-4-(N-methylbenzenesulfonamido)benzamide) [1]. In the sulfonamidebenzamide CHOP activator series, the presence of a para-substituent on the arylsulfonamide was critical for maintaining cellular potency and selectivity, with unsubstituted analogs showing reduced activity [1]. Quantitative microsomal stability data for CAS 941904-27-4 have not been disclosed; however, the structural rationale for preferring the 4-methyl substituted analog over the des-methyl analog is grounded in established medicinal chemistry principles [1].

Metabolic stability CYP450 para-methyl substitution

Sulfonamidebenzamide Core: Documented hERG Liability SAR Relevant to Safety Screening

The sulfonamidebenzamide scaffold has documented potential for hERG ion channel blockade, and SAR studies demonstrate that modifications to the benzamide moiety can alter hERG affinity [1]. In the meta-sulfonamidobenzamide LpxH inhibitor series, shifting the sulfonamide substitution pattern and modifying the benzamide group significantly changed hERG blocking activity [1]. The N-ethyl benzamide group of CAS 941904-27-4 represents a distinct structural feature from the N-methyl, N-benzyl, and N-pyridyl analogs, each of which would be expected to exhibit different hERG profiles [1][2]. Without compound-specific hERG data for CAS 941904-27-4, users must recognize that in-class substitution can unpredictably alter cardiac ion channel activity, making generic substitution inadvisable without experimental verification [1].

hERG cardiac safety ion channel

N-Ethyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide (CAS 941904-27-4): Recommended Procurement and Research Application Scenarios


UPR Apoptotic Pathway Probe Development and SAR Expansion

CAS 941904-27-4 can serve as a scaffold for exploring structure–activity relationships around the sulfonamidebenzamide CHOP activation chemotype. Its N-ethyl benzamide and 4-methylphenylsulfonamido substitution pattern places it within the active chemotype space defined by Flaherty et al. (2014), where optimized analogs achieved CHOP AC50 = 0.8 μM with >100-fold selectivity over XBP1 [1]. Researchers can systematically vary the benzamide N-substituent or the arylsulfonamide group to map potency, selectivity, and physicochemical property trends, using the published CHOP activator SAR as a reference framework [1].

Anti-HBV Drug Discovery: Core Protein Modulator Screening

The sulfonamidebenzamide core is claimed in patent US 2022/0388975 A1 as an anti-HBV pharmacophore that inhibits HBV DNA replication in vitro [2]. CAS 941904-27-4 contains the core structural elements of the claimed series and may be evaluated as a starting point for medicinal chemistry optimization targeting the HBV core protein, a validated but currently undrugged antiviral target [2]. Its N-ethyl substituent differentiates it from other claimed analogs, potentially offering distinct physicochemical and antiviral activity profiles [2].

Chemical Biology Tool for Investigating hERG–Sulfonamidebenzamide Interactions

Given the documented sensitivity of hERG blockade to benzamide substitution pattern within the sulfonamidebenzamide class, CAS 941904-27-4 represents a structurally defined probe for studying the molecular determinants of hERG binding in this chemotype [3]. Comparative hERG profiling against the N-benzyl analog (CAS 500115-04-8), the des-4-methyl analog, and other N-substituted variants can elucidate the contribution of the N-ethyl group and para-methylphenylsulfonamido moiety to cardiac ion channel activity [3].

Metabolic Stability Comparison Studies with Des-Methyl and N-Benzyl Analogs

The 4-methyl substitution on the phenylsulfonamido ring provides a structural basis for evaluating metabolic stability differences within a matched molecular pair analysis. Researchers can compare CAS 941904-27-4 head-to-head with the des-4-methyl analog (N-ethyl-4-(N-methylbenzenesulfonamido)benzamide) and the N-benzyl analog (CAS 500115-04-8) in liver microsome or hepatocyte stability assays to quantify the contribution of the para-methyl group and the N-alkyl substituent size to intrinsic clearance [1].

Quote Request

Request a Quote for N-ethyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.